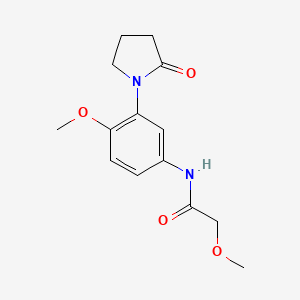
2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of phenoxy acetamide . It is a polycyclic aromatic compound containing a benzene ring linked to a pyrrolidine ring . The molecular formula is C14H18N2O3 and it has a molecular weight of 262.309.
Synthesis Analysis
The synthesis of this compound involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring linked to a pyrrolidine ring . The structure also includes methoxy groups and an acetamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with elimination of the hydroxy group .Physical And Chemical Properties Analysis
The molecular formula of this compound is C14H18N2O3 and it has a molecular weight of 262.309. More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring in this compound serves as a versatile scaffold for designing novel biologically active molecules. Medicinal chemists widely use pyrrolidine derivatives to develop drugs for treating human diseases . Key features include:
Copolymer Synthesis
2-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers may have interesting optical and electrochemical properties.
Quinoline Derivatives
The compound plays a role in the preparation of quinoline derivatives. For example:
Custom Synthesis and Bulk Manufacturing
Chemical suppliers offer 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide for custom synthesis and bulk manufacturing. Researchers can access this compound for various applications .
Other Derivatives
The compound’s derivatives, such as N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide, may have additional applications. However, further research is needed to explore their specific roles .
Orientations Futures
The future directions for this compound could involve increasing the selectivity toward the sigma-1 receptor by the structural variation of the pyracetam pharmacophore . The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs . This could be a motivating factor for planning further studies in the case of this compound .
Propriétés
IUPAC Name |
2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-9-13(17)15-10-5-6-12(20-2)11(8-10)16-7-3-4-14(16)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDZCCFACUFCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

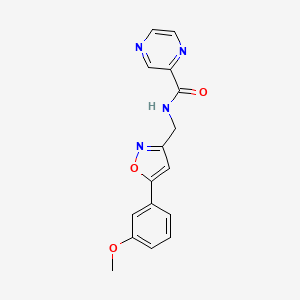
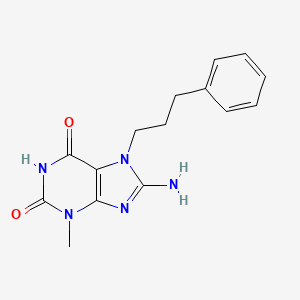
![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)

![Ethyl 1-[(4-{[(4-bromophenyl)amino]carbonyl}-2-oxopiperazin-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B2483284.png)
methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)
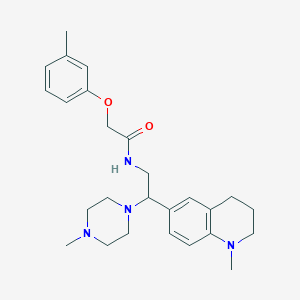

![1-(Azepan-1-yl)-2-{4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2483289.png)
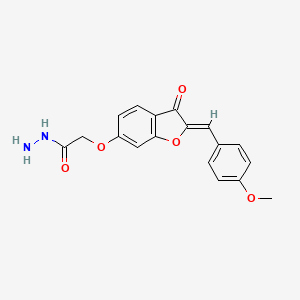
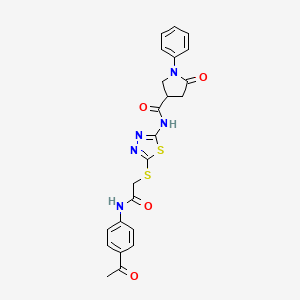
![methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2483292.png)

![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)